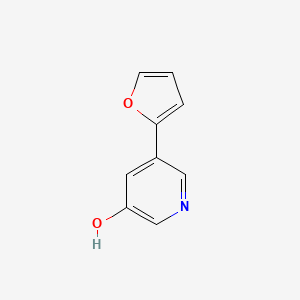

5-(Furan-2-yl)pyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(furan-2-yl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-4-7(5-10-6-8)9-2-1-3-12-9/h1-6,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPLINZCYTXXKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=CN=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682508 | |

| Record name | 5-(Furan-2-yl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261971-03-2 | |

| Record name | 3-Pyridinol, 5-(2-furanyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261971-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Furan-2-yl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Furan 2 Yl Pyridin 3 Ol and Its Analogs

Strategic Retrosynthetic Analysis of the 5-(Furan-2-yl)pyridin-3-ol Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgairitilibrary.com This process simplifies complex structures by breaking key bonds and identifying strategic transformations in reverse. amazonaws.com For this compound, the analysis reveals several logical pathways for its synthesis.

The most prominent disconnection is the carbon-carbon bond linking the pyridine (B92270) and furan (B31954) rings. This C-C bond disconnection suggests a cross-coupling reaction as the final key step in the forward synthesis. This leads to two primary sets of precursors:

Synthon A & B: A 5-halopyridin-3-ol (or a protected version) and a 2-metallo-furan (e.g., furan-2-boronic acid or 2-(tributylstannyl)furan).

Synthon C & D: A 2-halofuran and a 5-metallo-pyridin-3-ol (e.g., pyridine-5-boronic acid derivative).

An alternative retrosynthetic approach involves constructing one heterocycle onto the other. For instance, the pyridine ring could be formed from a precursor already bearing the furan moiety. This strategy would involve disconnecting the pyridine ring according to established cyclization methods, such as the Hantzsch or Kröhnke syntheses, starting from a furan-containing α,β-unsaturated carbonyl compound or a related precursor. researchgate.netadvancechemjournal.com This approach can be advantageous for controlling regioselectivity during the pyridine ring formation.

Classical and Modern Synthetic Approaches to the Pyridine Core of this compound

The 3-hydroxypyridine (B118123) framework is a key structural motif found in various natural products and pharmacologically active compounds, including derivatives of vitamin B6. thieme-connect.cominnospk.com Its synthesis is a well-explored area of heterocyclic chemistry.

Cyclization Reactions and Heterocycle Formation

The construction of the polysubstituted 3-hydroxypyridine core can be achieved through various cyclization strategies.

Hetero-Diels-Alder Reactions: A powerful method for accessing polysubstituted 3-hydroxypyridines involves the hetero-Diels-Alder reaction between 5-alkoxyoxazoles and various dienophiles. researchgate.netrsc.org This approach offers a single-step route to the core structure. Another variation employs the cycloaddition of 1-azadienes with internal alkynes, which has been successfully applied to the synthesis of functionalized 3-hydroxypyridine intermediates. thieme-connect.com

Palladium-Catalyzed Cyclizations: Modern synthetic methods have introduced efficient palladium-catalyzed processes. One such method involves the arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids. mdpi.com This "anti-Wacker"-type cyclization yields 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridines, which can be subsequently oxidized and eliminated to afford the aromatic 3-hydroxypyridine. researchgate.netmdpi.com

Gold-Catalyzed Reactions: Gold(III)-catalyzed reactions of C-alkynyl-O-vinyl oximes provide another novel route. researchgate.net The reaction proceeds through an intramolecular nucleophilic addition followed by a skeletal rearrangement, yielding 2,4,6-trisubstituted 3-hydroxypyridines. researchgate.net

Kröhnke Pyridine Synthesis: This classical method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium (B1175870) acetate. researchgate.net By using a furan-derived α,β-unsaturated carbonyl compound, this method could potentially be adapted to construct the target scaffold directly.

Below is a table summarizing key cyclization strategies for forming the pyridine core.

| Method | Key Precursors | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|---|

| scienceHetero-Diels-Alder | 5-Alkoxyoxazoles, Dienophiles | Nd(OTf)3, Room Temperature | Single-step, good functional group tolerance | rsc.org |

| sciencePd-Catalyzed Cyclization | N-propargyl-N-tosyl-aminoaldehydes, Boronic Acids | Pd(0) catalyst | Efficient, provides polysubstituted products | mdpi.com |

| scienceGold-Catalyzed Cyclization | C-alkynyl-O-vinyl oximes | Au(III) catalyst | Novel route with skeletal rearrangement | researchgate.net |

| history_eduKröhnke Synthesis | α-Pyridinium methyl ketones, α,β-Unsaturated carbonyls | Ammonium acetate | Classical, versatile for various substitutions | researchgate.net |

Functionalization Strategies on the Pyridine Ring

An alternative to de novo synthesis is the modification of a pre-existing pyridine or 3-hydroxypyridine ring. Regioselectivity is the primary challenge in this approach.

Metalation and Cross-Coupling: Direct C-H functionalization or halogen-metal exchange can generate organometallic pyridine species that are amenable to cross-coupling reactions. organic-chemistry.org The hydroxyl group in 3-hydroxypyridine can be converted to a triflate, which serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions to introduce substituents at the C-3 position. mdpi.com

Pyridyne Intermediates: The generation of highly reactive pyridyne intermediates offers a unique method for the difunctionalization of the pyridine ring. rsc.org For example, a 3,4-pyridyne can be generated from a 3-chloro-2-alkoxypyridine. Subsequent regioselective addition of a Grignard reagent at the C-4 position, followed by trapping with an electrophile at C-3, allows for the synthesis of various 2,3,4-trisubstituted pyridines. rsc.org

Construction of the Furan Moiety and its Integration into this compound

The furan ring is another essential component of the target molecule. Its synthesis and subsequent coupling to the pyridine core are critical steps.

Furan Ring Synthesis Methodologies

Numerous methods exist for the synthesis of substituted furans, ranging from classical cyclizations to modern metal-catalyzed protocols. researchgate.net

Paal-Knorr Furan Synthesis: This is one of the most fundamental methods for furan synthesis, involving the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.orgwikipedia.org The versatility of this method has been enhanced by the development of numerous ways to synthesize the 1,4-dione precursors. organic-chemistry.org

Feist-Benary Furan Synthesis: This classical approach involves the reaction between an α-halo ketone and a β-dicarbonyl compound in the presence of a base like pyridine or ammonia (B1221849). wikipedia.orgpharmaguideline.com

Modern Metal-Catalyzed Syntheses: A wide array of transition metals, including gold, palladium, copper, and rhodium, have been employed to catalyze the formation of furan rings from various starting materials. researchgate.netorganic-chemistry.org For instance, gold-catalyzed cascade reactions of enones can provide efficient access to highly substituted furans. organic-chemistry.org Copper-mediated annulation of alkyl ketones and β-nitrostyrenes is another effective method for generating multisubstituted furan derivatives. organic-chemistry.org Industrially, furan can be produced by the palladium-catalyzed decarbonylation of furfural (B47365). wikipedia.org

Cross-Coupling Strategies for Furan-Pyridine Linkage in this compound

The formation of the C-C bond between the furan and pyridine rings is most commonly achieved via transition metal-catalyzed cross-coupling reactions. The choice of reaction depends on the availability of the functionalized heterocyclic precursors.

Suzuki Coupling: This reaction, which couples an organoboron compound (e.g., furan-2-boronic acid) with a halide (e.g., 5-bromopyridin-3-ol), is widely used due to the stability and low toxicity of the boronic acid reagents. Palladium catalysts, often with specialized phosphine (B1218219) ligands like X-Phos, are effective for coupling heterocyclic partners. organic-chemistry.org

Stille Coupling: This method involves the reaction of an organotin compound (e.g., 2-(tributylstannyl)furan) with an organohalide or triflate. While effective, the toxicity of organotin reagents is a significant drawback.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which can be prepared from the corresponding halide. It is known for its high reactivity and functional group tolerance, making it suitable for complex heterocyclic systems. organic-chemistry.org

Decarboxylative Cross-Coupling: A more recent development involves the palladium-catalyzed decarboxylative coupling of heterocyclic carboxylic acids with arylboronic acids, providing a direct method to form biaryl linkages from readily available starting materials. organic-chemistry.org

The table below compares common cross-coupling reactions for linking furan and pyridine moieties.

| Coupling Reaction | Furan Precursor | Pyridine Precursor | Typical Catalyst | Key Features | Reference |

|---|---|---|---|---|---|

| Suzuki | Furan-2-boronic acid | 5-Halopyridin-3-ol | Pd(0) complexes (e.g., Pd(PPh3)4) | Stable reagents, mild conditionsPotential for boronic acid decomposition | researchgate.net |

| Stille | 2-(Tributylstannyl)furan | 5-Halopyridin-3-ol | Pd(0) complexes | Tolerates many functional groupsToxic tin byproducts | - |

| Negishi | 2-Halofuran (forms organozinc in situ) | 5-Halopyridin-3-ol | Pd(0) or Ni(0) complexes | High reactivity, mild conditionsMoisture/air sensitive reagents | organic-chemistry.org |

| Decarboxylative | Furan-2-carboxylic acid | 5-Bromopyridine-3-boronic acid | Pd(II) complexes | Avoids pre-functionalization to halidesSubstrate scope can be limited | organic-chemistry.org |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of heterocyclic compounds aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. For a molecule like this compound, this involves reimagining traditional synthetic pathways.

Traditional pyridine syntheses, such as the Hantzsch reaction, often rely on volatile organic solvents. wikipedia.org Shifting to solvent-free conditions or using water as a solvent are primary goals of green synthesis. For the synthesis of this compound, a potential approach involves the reaction of a furan-containing precursor in a high-temperature, pressure-based reaction in an aqueous medium. A Russian patent describes a method for producing 3-hydroxypyridine derivatives by treating a 2-acylfuran with an ammonia source in an aqueous or alcoholic ammonia medium at temperatures between 130-300°C under elevated pressure. google.com This method, by utilizing water or alcohols as a solvent and aiming for high conversion in a single step, aligns with green chemistry principles by reducing reliance on hazardous organic solvents.

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for green chemistry, often enabling solvent-free reactions or the use of benign solvents like water or ethanol (B145695). wikipedia.orgbeilstein-journals.orgresearchgate.net The Hantzsch pyridine synthesis, a multicomponent reaction, has been successfully adapted to microwave conditions, sometimes in water, to produce dihydropyridines which can then be oxidized to pyridines. wikipedia.orgresearchgate.netresearchgate.net Adapting such a method using a furan-based aldehyde as a starting material could provide a greener route to the target molecule.

Biocatalysis and organocatalysis offer highly selective and environmentally benign alternatives to traditional metal- or acid-catalyzed reactions. While specific biocatalytic routes to this compound are not yet established in the literature, the enzymatic dearomatization of pyridiniums using a combination of oxidase and reductase enzymes points towards future possibilities for creating functionalized pyridine cores. acs.org

Organocatalysis, on the other hand, presents more immediate opportunities. For instance, p-sulfonic acid calix vcu.eduarene has been used as an organocatalyst in the Hantzsch synthesis of dihydropyridines from furanic aldehydes. researchgate.net Similarly, catalysts like phenylboronic acid and p-toluenesulfonic acid (PTSA) have been employed to promote Hantzsch-type reactions under greener conditions, such as in aqueous micelles. wikipedia.orgorganic-chemistry.org These approaches avoid the use of heavy metals and often allow for milder reaction conditions, contributing to a more sustainable synthetic process.

Comparative Analysis of Synthetic Routes: Yield, Purity, and Atom Economy for this compound

Evaluating the efficiency of a synthetic route requires a multi-faceted analysis of its yield, the purity of the final product, and its atom economy. Atom economy is a measure of how many atoms from the reactants are incorporated into the desired product. Below is a comparative analysis of two plausible synthetic routes to this compound.

Route 1: Modified Bohlmann-Rahtz Synthesis

The Bohlmann-Rahtz pyridine synthesis traditionally involves the condensation of an enamine with an ethynylketone. wikipedia.orgjk-sci.comorganic-chemistry.org A modified, three-component version could involve the reaction of a 1,3-dicarbonyl compound, an ammonia source, and an alkynone derived from furan. core.ac.uk This one-pot approach avoids the isolation of intermediates and can be catalyzed by Brønsted or Lewis acids to proceed at lower temperatures. organic-chemistry.orgorganic-chemistry.org

Route 2: Rearrangement of 2-Acylfuran

This route is based on the methodology described in patent RU2319694C1, where a 2-acylfuran is treated with a nitrogen-containing compound in an aqueous or alcoholic ammonia solution under heat and pressure. google.com This process involves a ring-opening and subsequent recyclization to form the pyridin-3-ol ring.

Interactive Data Table: Comparative Analysis of Synthetic Routes

| Metric | Route 1: Modified Bohlmann-Rahtz | Route 2: Rearrangement of 2-Acylfuran |

| Starting Materials | 1-(Furan-2-yl)but-2-yn-1-one, Ethyl acetoacetate, Ammonia | 2-Propionylfuran, Ammonia |

| Reported Yield (Analogous Reactions) | Good to excellent (65-95% for similar pyridines) organic-chemistry.org | Up to 51.9% for 2-ethyl-6-methyl-3-hydroxypyridine google.com |

| Purity Considerations | Potential for side products from self-condensation of ethyl acetoacetate. Purification by chromatography is often required. organische-chemie.ch | The reaction can produce by-products requiring a complex purification process. google.com |

| Atom Economy | Lower, due to the elimination of water and ethanol molecules. | Higher, as more atoms from the reactants are incorporated into the final product. |

| Reaction Conditions | Milder temperatures (50-80°C) with acid catalysis. organic-chemistry.org | High temperature (150-200°C) and high pressure. google.com |

Scalability and Process Optimization Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability and process optimization. For the production of this compound, several factors would be critical.

For large-scale production, batch processes can be inefficient. Continuous flow reactors offer significant advantages, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. beilstein-journals.orgresearchgate.net The Bohlmann-Rahtz synthesis has been successfully adapted to a continuous flow microwave reactor, resulting in an improved yield and a more efficient process compared to traditional batch methods. beilstein-journals.org This suggests that a similar setup could be viable for the scaled-up synthesis of this compound.

Process optimization would involve a systematic study of reaction parameters such as temperature, pressure, reactant concentrations, and catalyst loading to maximize yield and minimize by-product formation. Response surface methodology (RSM) is a statistical approach that can be used to optimize such complex processes, as has been demonstrated for the vapor-phase synthesis of pyridine over HZSM-5 catalysts. researchgate.net The choice of catalyst is also crucial for scalability; heterogeneous catalysts are often preferred in industrial settings as they can be easily separated from the reaction mixture and potentially recycled. organic-chemistry.org

Derivatization Strategies for this compound

The functional groups of this compound, particularly the hydroxyl group, provide a handle for further chemical modifications to generate a library of analogs with potentially diverse properties.

The hydroxyl group of a pyridin-3-ol is nucleophilic and can readily undergo various derivatization reactions.

O-Alkylation: The introduction of an alkyl group can be achieved by reacting this compound with an alkyl halide in the presence of a base. The choice of base and solvent can be critical to favor O-alkylation over N-alkylation of the pyridine ring. researchgate.net Palladium-catalyzed regioselective O-alkylation has also been developed for 2-pyridones, a strategy that could potentially be adapted for 3-hydroxypyridines. rsc.org

O-Acylation: The hydroxyl group can be converted to an ester through acylation. A common method involves reacting the alcohol with an acid anhydride, such as acetic anhydride, in the presence of a base like pyridine. nih.govnih.govresearchgate.net Alternatively, acyl chlorides can be used. These reactions are typically high-yielding and proceed under mild conditions. nih.gov

These derivatization strategies allow for the fine-tuning of the molecule's physicochemical properties, such as its solubility, lipophilicity, and electronic characteristics.

Electrophilic and Nucleophilic Substitutions on the Pyridine and Furan Rings

The reactivity of this compound towards electrophilic and nucleophilic substitution is governed by the electronic properties of both the pyridine and furan rings, as well as the influence of the hydroxyl and furanyl substituents.

Electrophilic Substitution:

Typical electrophilic substitution reactions for furan include nitration, halogenation, and Friedel-Crafts acylation, which generally proceed under mild conditions. For instance, furan can be nitrated at low temperatures using acetyl nitrate. researchgate.net Halogenation of furan can be vigorous, often leading to polyhalogenated products, necessitating milder conditions to achieve monosubstitution. researchgate.net For the pyridine ring, electrophilic aromatic substitution typically requires harsher conditions compared to benzene (B151609). nih.gov The hydroxyl group on the pyridine ring of this compound would facilitate reactions such as nitration or halogenation, directing the incoming electrophile to the C2, C4, or C6 positions.

Nucleophilic Substitution:

Nucleophilic aromatic substitution (SNAr) on either ring of this compound is not facile without the presence of a good leaving group and/or strong electron-withdrawing groups to activate the ring system. The hydroxyl group on the pyridine ring can be converted into a better leaving group, such as a triflate (-OTf) or a tosylate (-OTs), to enable nucleophilic displacement.

For the furan ring, nucleophilic substitution is possible when a suitable leaving group, such as a halide or a nitro group, is present. wikipedia.org The reaction of furan derivatives with nucleophiles can lead to the introduction of various functional groups. Similarly, the pyridine ring, especially when activated by electron-withdrawing groups or when a good leaving group is present at the C2, C4, or C6 positions, can undergo nucleophilic substitution.

The table below summarizes the expected reactivity of this compound in substitution reactions based on the general behavior of furan and pyridine systems.

| Reaction Type | Ring System | Predicted Position of Attack | Activating/Deactivating Factors | Typical Conditions |

| Electrophilic Substitution | Furan | C5 | Electron-rich ring | Mild (e.g., low temperature) |

| Electrophilic Substitution | Pyridine | C2, C4, C6 | -OH group is strongly activating; Ring is electron-deficient | Harsher conditions, facilitated by the -OH group |

| Nucleophilic Substitution | Furan | Requires leaving group at C5 | Presence of a good leaving group (e.g., -Br, -NO₂) | Dependent on substrate and nucleophile |

| Nucleophilic Substitution | Pyridine | Requires leaving group (e.g., at C2, C4, C6) or conversion of -OH to -OTf | Pyridine ring is electron-deficient; requires activation | Strong nucleophile, often elevated temperatures |

Palladium-Catalyzed Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile strategy for the derivatization of this compound. To participate in these reactions, the parent compound typically requires modification to introduce a suitable handle, such as a halide or a boronic acid/ester.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide or triflate. wikipedia.org This reaction is highly versatile for creating biaryl structures. To utilize this reaction, this compound could be halogenated at one of the reactive positions on either the furan or pyridine ring. For example, bromination at the C5 position of the furan ring would yield 5-(5-bromofuran-2-yl)pyridin-3-ol, which could then be coupled with various aryl or heteroaryl boronic acids. Alternatively, the hydroxyl group on the pyridine ring could be converted to a triflate (a pseudohalide), enabling coupling at the C3 position. organic-chemistry.org

The table below illustrates potential Suzuki-Miyaura coupling reactions for derivatives of this compound.

| Substrate | Coupling Partner | Catalyst System (Exemplary) | Base | Product |

| 5-(5-Bromofuran-2-yl)pyridin-3-ol | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 5-(5-Phenylfuran-2-yl)pyridin-3-ol |

| 5-(Furan-2-yl)pyridin-3-yl triflate | 2-Thienylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 5-(Furan-2-yl)-3-(thiophen-2-yl)pyridine |

| 2-Bromo-5-(furan-2-yl)pyridin-3-ol | Naphthalene-1-boronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 5-(Furan-2-yl)-2-(naphthalen-1-yl)pyridin-3-ol |

Heck Reaction:

The Heck reaction forms a substituted alkene by coupling an unsaturated halide or triflate with an alkene in the presence of a base and a palladium catalyst. wikipedia.orgmasterorganicchemistry.com Halogenated or triflated derivatives of this compound can serve as substrates for the Heck reaction. For example, coupling of 5-(5-bromofuran-2-yl)pyridin-3-ol with an alkene like styrene would yield a stilbene-like derivative. This reaction typically exhibits high stereoselectivity, favoring the formation of the E-isomer. organic-chemistry.org

The following table provides examples of potential Heck reactions.

| Substrate | Alkene | Catalyst System (Exemplary) | Base | Product |

| 5-(5-Bromofuran-2-yl)pyridin-3-ol | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | (E)-5-(5-(2-Phenylvinyl)furan-2-yl)pyridin-3-ol |

| 5-(Furan-2-yl)pyridin-3-yl triflate | Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Ethyl (E)-3-(5-(furan-2-yl)pyridin-3-yl)acrylate |

| 4-Bromo-5-(furan-2-yl)pyridin-3-ol | 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | 5-(Furan-2-yl)-4-(oct-1-en-1-yl)pyridin-3-ol |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides or triflates and amines. wikipedia.org This reaction is instrumental in synthesizing arylamines. Halogenated or triflated derivatives of this compound can be coupled with a wide range of primary or secondary amines to introduce diverse amino functionalities. The choice of palladium catalyst and ligand is crucial for the success of this transformation, with sterically hindered phosphine ligands often providing high yields. rug.nl

The table below outlines possible Buchwald-Hartwig amination reactions.

| Substrate | Amine | Catalyst System (Exemplary) | Base | Product |

| 5-(5-Bromofuran-2-yl)pyridin-3-ol | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | 5-(5-(Morpholin-4-yl)furan-2-yl)pyridin-3-ol |

| 5-(Furan-2-yl)pyridin-3-yl triflate | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | 5-(Furan-2-yl)-N-phenylpyridin-3-amine |

| 2-Chloro-5-(furan-2-yl)pyridin-3-ol | Diethylamine | [Pd(allyl)Cl]₂ / RuPhos | LiHMDS | N,N-Diethyl-5-(furan-2-yl)pyridin-3-amine |

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Furan 2 Yl Pyridin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis of 5-(Furan-2-yl)pyridin-3-ol

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of this compound in solution. It provides insights into the connectivity of atoms, the electronic environment of nuclei, and the spatial arrangement of the molecule. Furthermore, NMR is particularly well-suited for studying dynamic processes such as conformational changes and tautomerism. The pyridin-3-ol moiety can potentially exist in equilibrium with its keto tautomer, a phenomenon that can be investigated using NMR.

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. The expected ¹H NMR spectrum of this compound would show distinct signals for the protons on the pyridine (B92270) and furan (B31954) rings. The chemical shifts of these protons are influenced by the electronegativity of the neighboring nitrogen and oxygen atoms and the aromatic ring currents. For instance, protons on a furan ring typically appear in the range of 6.0-7.5 ppm, while pyridine protons are generally observed between 7.0 and 8.5 ppm.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular framework by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the connectivity of protons within the pyridine and furan rings, helping to assign the signals to specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes longer-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for connecting the furan and pyridine rings by observing correlations between protons on one ring and carbons on the other.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This experiment is vital for determining the preferred conformation of the molecule, for example, the relative orientation of the furan and pyridine rings.

To illustrate the expected NMR data for this compound, the following table presents hypothetical ¹H and ¹³C chemical shifts based on known values for furan and pyridine derivatives.

| Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| Pyridine-H2 | 8.2 | 145.0 | C4, C6 | Pyridine-H4, Furan-H2' |

| Pyridine-H4 | 7.4 | 125.0 | C2, C5, C6 | Pyridine-H2, Pyridine-H6 |

| Pyridine-H6 | 8.4 | 148.0 | C2, C4, C5 | Pyridine-H4, Furan-H5' |

| Furan-H2' | 7.0 | 143.0 | C3', C4', C5', Pyridine-C5 | Pyridine-H2, Furan-H3' |

| Furan-H3' | 6.5 | 110.0 | C2', C4', C5' | Furan-H2', Furan-H4' |

| Furan-H4' | 6.6 | 112.0 | C2', C3', C5' | Furan-H3', Furan-H5' |

| Furan-H5' | 7.6 | 120.0 | C2', C3', C4' | Pyridine-H6, Furan-H4' |

Note: This data is illustrative and not based on experimental measurements for this compound.

Solid-state NMR (ssNMR) provides structural information on materials in their solid form, which can be complementary to solution-state NMR data. For this compound, ssNMR would be particularly useful for studying its crystalline polymorphs, intermolecular interactions such as hydrogen bonding involving the hydroxyl group, and the molecular conformation in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. nih.gov The chemical shifts observed in ssNMR can differ from those in solution due to packing effects and the absence of solvent interactions, providing valuable insights into the solid-state structure.

Advanced Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₉H₇NO₂), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas. This high level of accuracy is crucial for confirming the identity of a newly synthesized compound.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected, fragmented, and the resulting product ions are analyzed. This technique is instrumental in elucidating the structure of a molecule by piecing together its fragmentation pathway. The fragmentation of this compound in an MS/MS experiment would likely involve cleavages of the bonds connecting the two rings and within the rings themselves. The fragmentation pattern would be characteristic of the compound's structure.

A plausible fragmentation pathway for protonated this compound ([M+H]⁺) is outlined below:

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| 162.05 | [C₅H₅NO]⁺ | C₄H₂O (Furan) |

| 162.05 | [C₄H₃O]⁺ | C₅H₄NO (Pyridinol) |

| 162.05 | [C₉H₆NO]⁺ | H₂O |

| 162.05 | [C₈H₇N]⁺ | CO₂ |

Note: This fragmentation pathway is hypothetical and based on the general fragmentation behavior of similar heterocyclic compounds.

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (IMS-MS) adds another dimension of separation based on the size, shape, and charge of the ions. nih.govnih.gov This technique can separate isomeric and isobaric ions, providing additional structural information and enhancing the clarity of the mass spectra. For this compound, IMS could potentially be used to separate different conformers or tautomers in the gas phase.

X-ray Crystallography and Single Crystal Diffraction Analysis of this compound

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise positions of all atoms in the molecule, as well as bond lengths, bond angles, and torsional angles. This technique would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group of the pyridinol ring and the oxygen of the furan ring or the nitrogen of the pyridine ring.

While a crystal structure for this compound is not available in the public domain, data from a closely related compound, 2,5-bis[(4-fluorophenyl)iminomethyl]furan, which contains a furan ring, can serve as an example of the type of information obtained from a single-crystal X-ray diffraction analysis. researchgate.netnih.gov

| Parameter | Example Value (from an analogous compound) |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 32.9033 (3) |

| b (Å) | 6.02694 (5) |

| c (Å) | 7.14998 (6) |

| β (°) | 95.5021 (8) |

| Volume (ų) | 1411.35 (2) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.460 |

Note: The data presented is for 2,5-bis[(4-fluorophenyl)iminomethyl]furan and serves as an illustrative example. researchgate.netnih.gov

Crystal Packing and Intermolecular Interactions

The three-dimensional arrangement of molecules in the solid state, or crystal packing, is determined by X-ray crystallography and provides critical insights into the intermolecular forces that govern the physical properties of a compound. For this compound, while specific crystallographic data is not widely published, its structure suggests the presence of several key interactions that would dictate its crystal lattice.

The primary intermolecular force would be hydrogen bonding, originating from the hydroxyl (-OH) group on the pyridine ring. This group can act as both a hydrogen bond donor (the H atom) and an acceptor (the O atom). Furthermore, the nitrogen atom in the pyridine ring is a potent hydrogen bond acceptor. This would likely lead to the formation of robust hydrogen-bonding networks, such as chains or sheets, significantly influencing the compound's melting point and solubility.

In addition to hydrogen bonding, π-π stacking interactions are expected between the aromatic furan and pyridine rings of adjacent molecules. mdpi.comnih.gov The electron-rich furan ring and the electron-deficient pyridine ring could engage in favorable electrostatic interactions, leading to offset or face-to-face stacking arrangements. These interactions contribute significantly to the stabilization of the crystal structure. nih.gov Analysis of related furan and pyridine dicarboxamide derivatives has shown that π-stacking interactions with plane-to-plane centroid distances around 3.3-3.5 Å are common. mdpi.com Hirshfeld surface analysis is a computational tool often used to visualize and quantify these weak intermolecular contacts within a crystal lattice. mdpi.com

Table 1: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor/Acceptor Groups | Expected Role in Crystal Packing |

| Hydrogen Bonding | O-H (donor), Pyridine-N (acceptor), O-H (acceptor) | Primary force dictating molecular assembly, likely forming chains or dimers. |

| π-π Stacking | Furan ring, Pyridine ring | Stabilization of the crystal lattice through parallel arrangement of aromatic rings. |

| C-H···O/N Interactions | Aromatic C-H groups, Oxygen/Nitrogen atoms | Weaker, directional interactions that contribute to overall packing efficiency. |

| C-H···π Interactions | Aromatic C-H groups, Furan/Pyridine rings | Further stabilization of the crystal structure. |

Polymorphism Studies of this compound

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can have distinct physical properties, including stability, solubility, and melting point. The study of polymorphism is crucial, particularly in pharmaceutical development. nih.gov For this compound, the potential for polymorphism arises from the flexibility of its intermolecular interactions.

The presence of a highly directional hydrogen-bonding hydroxyl group, coupled with the possibilities for different π-π stacking arrangements, creates an environment where multiple stable or metastable crystal packing arrangements could exist. rsc.org The formation of different polymorphic modifications can be influenced by a subtle balance of very weak intermolecular interactions. nih.gov

Polymorphism studies would typically involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids using techniques such as X-ray powder diffraction (XRPD), Differential Scanning Calorimetry (DSC), and vibrational spectroscopy. Each polymorph would produce a unique XRPD pattern and exhibit distinct thermal behavior in DSC analysis. nih.gov While specific studies on the polymorphism of this compound are not prevalent, research on related structures like pyridinyl-oxadiazolyl-chromenones has revealed the existence of multiple polymorphs, highlighting the likelihood of this phenomenon in similarly structured molecules. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding in this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing molecular structure. mdpi.com For this compound, these techniques can confirm the presence of its key structural motifs and provide evidence of hydrogen bonding.

Key Expected Vibrational Modes:

O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group. The broadening of this peak is a direct indication of its involvement in hydrogen bonding.

Aromatic C-H Stretch: Sharp bands appearing above 3000 cm⁻¹ are assigned to the C-H stretching vibrations of the furan and pyridine rings. globalresearchonline.net

C=C and C=N Stretching: Vibrations associated with the aromatic rings are expected in the 1400-1650 cm⁻¹ region. These bands are often complex but are diagnostic for the heterocyclic framework. researchgate.net

C-O Stretching: The C-O stretch of the phenol-like hydroxyl group and the C-O-C stretch of the furan ring would appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

Ring Bending Modes: Out-of-plane C-H bending vibrations appear at lower wavenumbers (below 1000 cm⁻¹) and are characteristic of the substitution pattern on the aromatic rings. globalresearchonline.net

Theoretical calculations using Density Functional Theory (DFT) are often employed to predict vibrational frequencies and aid in the assignment of experimental spectra. globalresearchonline.netresearchgate.net A comparison of the experimental and calculated spectra can provide a high degree of confidence in the structural characterization.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique | Notes |

| O-H stretch (H-bonded) | 3200 - 3600 | IR (strong, broad) | Broadness indicates hydrogen bonding. |

| Aromatic C-H stretch | 3000 - 3150 | IR (medium), Raman (strong) | Characteristic of furan and pyridine rings. |

| C=C / C=N ring stretch | 1400 - 1650 | IR (medium-strong), Raman (strong) | Complex pattern typical of aromatic heterocycles. |

| C-O stretch (phenol) | 1200 - 1260 | IR (strong) | Coupled with C-H in-plane bending. |

| Furan C-O-C stretch | 1050 - 1150 | IR (strong) | Characteristic of the furan ether linkage. |

| Aromatic C-H out-of-plane bend | 750 - 900 | IR (strong) | Dependent on the substitution pattern. |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Studies of Chiral Analogs of this compound (If Applicable)

This compound is an achiral molecule and therefore does not exhibit chiroptical activity. However, if a chiral center were introduced into the molecule, for instance, by adding a stereogenic substituent, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would become essential for its stereochemical characterization.

These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. For a chiral analog, the resulting spectrum is a unique fingerprint of its absolute configuration (R or S). For example, studies on chiral iridium complexes containing phenylpyridine ligands have demonstrated the efficacy of Vibrational Circular Dichroism (VCD) in discriminating between diastereomers. rsc.org Density Functional Theory (DFT) calculations can be used to predict the CD or VCD spectra for a given enantiomer, and by comparing the calculated spectrum with the experimental one, the absolute configuration of the chiral analog can be determined. rsc.org This approach would be invaluable for the unambiguous stereochemical assignment of any synthesized chiral derivatives of this compound.

Thermal Analysis (TGA, DSC) for Phase Transitions and Stability in a Research Context

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. azom.com Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common and informative methods.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. azom.com For this compound, a TGA scan would provide information on its thermal stability and decomposition profile. The onset temperature of mass loss indicates the point at which the compound begins to decompose. The analysis can also detect the presence of residual solvents or water, which would be lost at lower temperatures. azom.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. tainstruments.com A DSC thermogram for this compound would reveal:

Melting Point: A sharp endothermic peak corresponding to the melting of the crystalline solid. The temperature of this peak is a key indicator of purity.

Phase Transitions: Solid-solid phase transitions, such as those between different polymorphs, would appear as endothermic or exothermic events before the melting point. nih.gov

Glass Transition: If an amorphous form of the compound were produced, a subtle change in the heat capacity (a step in the baseline) would indicate its glass transition temperature (Tg). tainstruments.com

Table 3: Information Obtainable from Thermal Analysis of this compound

| Technique | Measurement | Information Provided |

| TGA | Mass vs. Temperature | Thermal stability, decomposition temperature, presence of volatiles (e.g., water, solvent). |

| DSC | Heat Flow vs. Temperature | Melting point, enthalpy of fusion, detection of polymorphs, glass transition temperature (for amorphous forms), purity estimation. |

Theoretical and Computational Studies on 5 Furan 2 Yl Pyridin 3 Ol

Molecular Docking and Ligand-Target Interactions: Computational Insights for 5-(Furan-2-yl)pyridin-3-ol

Binding Site Analysis and Interaction Fingerprints

In the absence of empirical crystal structures of this compound complexed with biological targets, computational methods provide critical insights into its potential binding modes and interaction patterns. Binding site analysis for this compound is theoretically approached through molecular docking simulations against homology-modeled or known protein structures, while interaction fingerprints are elucidated using techniques such as molecular electrostatic potential (MEP) mapping and non-covalent interaction (NCI) analysis.

A computational study on the closely related cation, 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, reveals key features that are likely transferable to this compound. researchgate.netnih.gov Analysis of the electrostatic potential surface of such structures highlights the distribution of charge and identifies regions prone to electrophilic and nucleophilic attack. researchgate.netresearchgate.net For this compound, the hydroxyl group's oxygen atom and the nitrogen atom of the pyridine (B92270) ring are expected to be primary sites of negative electrostatic potential, making them strong candidates for hydrogen bond acceptor interactions. Conversely, the hydrogen of the hydroxyl group would present a region of positive potential, poised to act as a hydrogen bond donor.

The furan (B31954) ring's oxygen atom also contributes to the nucleophilic character of the molecule, while the aromatic rings themselves can participate in π-π stacking or cation-π interactions. Frontier molecular orbital analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), further informs reactivity. wikipedia.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its electron-accepting capability (electrophilicity). youtube.comlibretexts.org For furan-pyridine systems, the HOMO is typically distributed over the electron-rich aromatic rings, whereas the LUMO may be localized on specific atoms, indicating sites susceptible to nucleophilic attack. researchgate.net

Interaction fingerprints provide a detailed summary of the types and frequencies of non-covalent interactions that stabilize the ligand within a binding pocket. These can be generated from 3D coordinate data and are crucial for understanding binding specificity. A hypothetical interaction fingerprint for this compound, based on its constituent functional groups, would prioritize several key interaction types.

| Interaction Type | Potential Interacting Groups on this compound | Description |

|---|---|---|

| Hydrogen Bond Donor | Hydroxyl (-OH) group | The hydroxyl hydrogen can form a strong hydrogen bond with acceptor atoms like oxygen or nitrogen in a receptor binding site. |

| Hydrogen Bond Acceptor | Pyridine Nitrogen, Hydroxyl Oxygen, Furan Oxygen | These electronegative atoms can accept hydrogen bonds from donor groups in the binding site. |

| π-π Stacking | Pyridine ring, Furan ring | The aromatic rings can stack with other aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket. |

| Hydrophobic Interactions | Furan and Pyridine rings | The nonpolar surfaces of the aromatic rings can interact favorably with hydrophobic pockets in a protein. |

| van der Waals Forces | Entire molecule | General attractive or repulsive forces between the molecule and the receptor atoms. mdpi.com |

This fingerprinting approach allows for the rapid comparison of binding modes across different derivatives or between different potential biological targets, guiding lead optimization efforts.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Cheminformatics and QSAR modeling offer a powerful framework for establishing a mathematical relationship between the chemical structure of this compound derivatives and their physicochemical properties or mechanistic activities. The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. laccei.org

For a series of hypothetical derivatives of this compound, a diverse set of descriptors would be calculated to capture constitutional, topological, geometric, and electronic features. These descriptors provide the basis for understanding how structural modifications influence molecular behavior from a mechanistic standpoint, rather than predicting biological efficacy.

Key Descriptor Categories for Mechanistic Insights:

Quantum Chemical Descriptors: These are derived from the electronic structure of the molecule and are particularly valuable for mechanistic QSAR. They include the energies of the HOMO and LUMO, the HOMO-LUMO gap, dipole moment, Mulliken charges, and molecular electrostatic potential. digitaloceanspaces.com These descriptors quantify reactivity, stability, and intermolecular interaction potential. researchgate.netdigitaloceanspaces.com For instance, a smaller HOMO-LUMO gap generally suggests higher chemical reactivity. wikipedia.org

Thermodynamic Descriptors: Properties like molar refractivity, which relates to molecular volume and polarizability, can be crucial.

Topological Descriptors: These are 2D descriptors that describe the connectivity of atoms in the molecule, such as Wiener and Randić indices.

Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (logP) and Topological Polar Surface Area (TPSA) are calculated to understand hydrophobicity and transport characteristics.

Once a large pool of descriptors is calculated, feature selection becomes a critical step to identify the most relevant descriptors and avoid model overfitting. Techniques such as correlation analysis are employed to remove redundant descriptors. Subsequently, algorithms like stepwise multiple linear regression or genetic algorithms can be used to select a small subset of descriptors that best explain the variance in the property being modeled.

| Descriptor Class | Specific Descriptor Example | Mechanistic Relevance |

|---|---|---|

| Quantum Chemical | EHOMO (Energy of HOMO) | Indicates electron-donating ability; higher values correlate with increased nucleophilicity. |

| Quantum Chemical | ELUMO (Energy of LUMO) | Indicates electron-accepting ability; lower values correlate with increased electrophilicity. digitaloceanspaces.com |

| Quantum Chemical | HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. researchgate.net |

| Quantum Chemical | Dipole Moment | Quantifies the overall polarity of the molecule, influencing solubility and binding to polar sites. |

| Physicochemical | LogP | Measures hydrophobicity, affecting membrane permeability and interaction with hydrophobic pockets. |

| Physicochemical | Topological Polar Surface Area (TPSA) | Estimates the surface area of polar atoms, which is related to hydrogen bonding capacity. |

With a set of relevant, non-redundant descriptors, a QSAR model can be developed to provide mechanistic insights into how structural changes affect a specific physicochemical property or reactivity parameter. For this compound derivatives, a model could be built to understand, for example, the structural requirements for specific reactivity profiles, such as susceptibility to oxidation or interaction with a model catalytic site.

A common approach is the development of a Multiple Linear Regression (MLR) model, which takes the form of a linear equation. laccei.org For instance, a hypothetical QSAR model aimed at understanding the electronic properties of these derivatives might look like:

Reactivity_Index = c₀ + c₁(E_HOMO) - c₂(HOMO-LUMO_Gap) + c₃*(Dipole_Moment)

In this equation:

Reactivity_Index is the dependent variable, representing a calculated or experimentally determined physicochemical property (e.g., a reaction rate constant, or a parameter like chemical hardness). digitaloceanspaces.com

E_HOMO , HOMO-LUMO_Gap , and Dipole_Moment are the selected independent variables (the descriptors).

c₀, c₁, c₂, and c₃ are the regression coefficients determined during model training. The sign and magnitude of these coefficients provide direct mechanistic insight. For example, a positive coefficient for E_HOMO (c₁) would imply that higher HOMO energy (greater electron-donating ability) leads to an increase in the reactivity index. A negative coefficient for the HOMO-LUMO gap (c₂) would suggest that molecules with lower stability are more reactive.

The statistical quality and predictive power of the developed QSAR model must be rigorously validated. Internal validation techniques like leave-one-out cross-validation (q²) and external validation using a dedicated test set of molecules are essential to ensure the model is robust and generalizable. laccei.org Such a mechanistically-focused QSAR model serves as a valuable in silico tool for guiding the design of new this compound derivatives with tailored physicochemical and electronic properties for further investigation.

Reactivity and Mechanistic Investigations of 5 Furan 2 Yl Pyridin 3 Ol

Electrophilic Aromatic Substitution Reactions on 5-(Furan-2-yl)pyridin-3-ol

Electrophilic aromatic substitution (EAS) on this compound is a complex process due to the presence of two distinct aromatic rings with different reactivity profiles. The furan (B31954) ring is known to be significantly more reactive towards electrophiles than benzene (B151609), while the pyridine (B92270) ring is less reactive. The hydroxyl group on the pyridine ring is an activating group, directing electrophiles to the ortho and para positions.

In the case of this compound, the furan ring is expected to be the primary site of electrophilic attack due to its higher intrinsic reactivity. pharmaguideline.com Within the furan ring, the C5' and C3' positions are the most likely sites for substitution, with a preference for the C5' position.

The pyridine ring, being electron-deficient, is less susceptible to electrophilic attack. However, the activating effect of the hydroxyl group at the C3 position directs substitution to the C2, C4, and C6 positions. The directing effects of the substituents on the pyridine ring are summarized in the table below.

| Position on Pyridine Ring | Activating/Deactivating Group | Expected Reactivity |

| C2 | Furan (electron-withdrawing), Hydroxyl (ortho) | Moderately activated |

| C4 | Furan (para), Hydroxyl (para) | Activated |

| C6 | Furan (meta), Hydroxyl (ortho) | Moderately activated |

Nucleophilic Reactions Involving the Hydroxyl Group and Pyridine Nitrogen of this compound

The hydroxyl group and the pyridine nitrogen of this compound are the primary sites for nucleophilic reactions. The hydroxyl group can act as a nucleophile or be deprotonated to form a more potent nucleophile, while the pyridine nitrogen possesses a lone pair of electrons that can participate in nucleophilic attack.

The hydroxyl group can undergo O-alkylation and O-acylation reactions to form ethers and esters, respectively. These reactions typically proceed via an SN2 mechanism with a suitable alkyl or acyl halide in the presence of a base.

The pyridine nitrogen can act as a nucleophile in reactions with alkyl halides to form pyridinium (B92312) salts. This quaternization reaction is a common transformation for pyridines. The lone pair on the nitrogen can also be protonated by acids to form pyridinium salts. dergipark.org.tr

Pyridines with leaving groups at the 2 and 4 positions are known to undergo nucleophilic aromatic substitution. quimicaorganica.org While this compound does not have a leaving group in these positions, this reactivity pattern is important to consider for its derivatives.

| Reaction Type | Reagent | Product |

| O-Alkylation | Alkyl halide, Base | Ether |

| O-Acylation | Acyl halide, Base | Ester |

| N-Alkylation | Alkyl halide | Pyridinium salt |

| Protonation | Acid | Pyridinium salt |

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of this compound can occur at several sites within the molecule, including the furan ring, the pyridine ring, and the hydroxyl group.

The furan ring is susceptible to oxidation, which can lead to ring-opening products. allaboutchemistry.net For example, treatment with oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can result in the formation of dicarbonyl compounds. The pyridine ring is generally resistant to oxidation. However, the hydroxyl group can be oxidized to a ketone, which would exist in tautomeric equilibrium with the corresponding pyridone. The oxidation of dihydropyridine (B1217469) derivatives to pyridines is a well-established transformation. wum.edu.pkjcbsc.org

Reduction of this compound can also be achieved under various conditions. Catalytic hydrogenation can reduce the furan ring to a tetrahydrofuran (B95107) ring. uomustansiriyah.edu.iq The pyridine ring can also be reduced to a piperidine (B6355638) ring under more forcing conditions. The selective reduction of the furan ring in the presence of other reducible functional groups can be challenging. However, methods for the chemoselective reduction of double bonds in furan derivatives have been reported. nih.gov

Photoinduced Reactions and Photophysical Properties of this compound

The photochemistry and photophysics of this compound are expected to be influenced by the electronic transitions of both the furan and pyridine chromophores. Furan-containing compounds are known to exhibit interesting photophysical properties and have been used in the development of fluorescent probes. researchgate.netmdpi.commdpi.com

Upon absorption of UV light, this compound can undergo a variety of photoinduced reactions. Photocycloaddition reactions between furan and pyridine have been reported, leading to the formation of complex polycyclic structures. rsc.orgrsc.org Pyridones are also known to undergo [4+4] photocycloaddition with furan. nih.gov The specific photochemical pathway would depend on the excitation wavelength and the reaction conditions.

The photophysical properties of this compound, such as its absorption and emission spectra, are expected to be sensitive to the solvent polarity and pH. The UV spectrum of 3-hydroxypyridine (B118123) has been reported. researchgate.net The fluorescence of furan-containing fluorophores can be influenced by factors such as intramolecular charge transfer and the presence of substituents.

| Property | Expected Behavior |

| UV-Vis Absorption | Absorption bands corresponding to π-π* transitions of the furan and pyridine rings. |

| Fluorescence Emission | Potential for fluorescence, with the emission wavelength and quantum yield dependent on the environment. |

| Photoinduced Reactions | Possibility of photocycloaddition, photoisomerization, or other photochemical transformations. |

Catalytic Transformations Utilizing or Modifying this compound

Catalytic methods can be employed for both the synthesis and modification of this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for the formation of the C-C bond between the furan and pyridine rings. acs.orgnih.govtcichemicals.com For instance, the reaction of a 2-furylboronic acid with a 5-halopyridin-3-ol, or a 5-boronylpyridin-3-ol with a 2-halofuran, could be used to construct the target molecule. Copper-catalyzed cross-coupling reactions have also been used for the formation of carbon-carbon and carbon-heteroatom bonds. longdom.org

Furthermore, the furan and pyridine rings of this compound can be functionalized using catalytic methods. For example, catalytic C-H activation could be used to introduce new substituents onto either of the heterocyclic rings.

The compound itself, or its derivatives, could also serve as ligands in transition metal catalysis. The pyridine nitrogen and the furan oxygen can coordinate to metal centers, potentially leading to catalysts with interesting reactivity and selectivity.

Reaction Kinetics and Thermodynamics Studies of Key Transformations of this compound

Kinetic studies on the reactions of hydroxyl radicals with furan and its alkylated derivatives have shown that these reactions are fast and are dominated by the addition of the radical to the furan ring. whiterose.ac.ukresearchgate.net The rate constants for these reactions are on the order of 10^-11 to 10^-10 cm^3 molecule^-1 s^-1.

Thermodynamic studies on the synthesis of pyridine from pyrylium (B1242799) salts have shown that the reaction is exothermic and exergonic. unjani.ac.idunjani.ac.idresearchgate.net The thermodynamics of pyridine coordination to metal complexes have also been investigated. nih.gov These studies provide a basis for estimating the thermodynamic feasibility of reactions involving the pyridine moiety of this compound.

| Reaction Type | Relevant System | Key Findings |

| Radical Addition | Furan + OH radical | Fast reaction rates, dominated by addition. whiterose.ac.ukresearchgate.net |

| Ring Formation | Pyridine synthesis | Exothermic and exergonic. unjani.ac.idunjani.ac.idresearchgate.net |

| Coordination | Pyridine with metal ions | Thermodynamics can be measured by NMR. nih.gov |

Mechanistic Probes and Intermediate Characterization in Reactions Involving this compound

Elucidating the mechanisms of reactions involving this compound would require a combination of experimental and computational techniques. Mechanistic probes, such as isotopic labeling, can be used to trace the pathways of atoms during a reaction. For example, using deuterated reagents could help to determine the site of electrophilic attack or the nature of a proton transfer step.

The characterization of reaction intermediates is crucial for understanding reaction mechanisms. Spectroscopic techniques such as NMR, IR, and mass spectrometry can be used to identify and characterize transient species. In some cases, intermediates can be trapped by reacting them with a suitable trapping agent.

Computational chemistry, particularly density functional theory (DFT), can be a powerful tool for investigating reaction mechanisms. researchgate.net DFT calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the regioselectivity and stereoselectivity of reactions. For example, computational studies have been used to investigate the mechanism of photochemical furan dimerization. researchgate.net

Biological and Pharmacological Research into the Molecular Mechanisms of 5 Furan 2 Yl Pyridin 3 Ol

In Vitro Enzyme Inhibition and Activation Studies of 5-(Furan-2-yl)pyridin-3-ol

There is no available data from published studies to characterize the mechanistic interactions between this compound and any specific enzymes.

Research identifying specific enzyme targets of this compound at a molecular level has not been found in the public domain.

Receptor Binding and Modulation Studies at a Molecular Level for this compound

No studies detailing the ligand-receptor interaction profile of this compound are currently available.

There is no available research on the potential allosteric modulation effects of this compound on any receptors.

Cell-Based Assays for Investigating Cellular Pathways Modulated by this compound (Non-Human Cell Lines)

Information from cell-based assays in non-human cell lines to investigate the cellular pathways modulated by this compound is not present in the available scientific literature.

Protein-Protein Interaction Studies

No specific studies detailing the effects of this compound on protein-protein interactions have been identified in the current body of scientific literature. Research in this area would be necessary to understand if this compound can modulate cellular signaling pathways or protein complexes through such interactions.

Gene Expression Analysis (Transcriptomics)

There is currently a lack of available data from transcriptomics studies, such as RNA-sequencing or microarray analysis, that would detail the effects of this compound on global gene expression profiles in biological systems. Such studies would be crucial for identifying the cellular pathways and biological processes modulated by this compound.

Investigation of Structure-Activity Relationships (SAR) for this compound Analogs at the Molecular Level (Excluding Clinical Outcomes)

While the synthesis of related compounds may have been described in chemical literature, a systematic investigation into the structure-activity relationships of this compound analogs at the molecular level is not yet published.

Design and Synthesis of Analogs for SAR Exploration

Detailed reports on the rational design and synthesis of a series of this compound analogs specifically aimed at exploring structure-activity relationships are not available.

Correlation of Structural Features with Molecular Biological Effects

Without a library of synthesized analogs and corresponding biological data, no correlations between specific structural features of this compound and its molecular effects can be established at this time.

Biophysical Characterization of this compound Interactions with Biomolecules

Specific biophysical studies to characterize the direct interaction of this compound with biomolecular targets are not found in the public domain.

Isothermal Titration Calorimetry (ITC)

No published data from Isothermal Titration Calorimetry (ITC) experiments are available to provide thermodynamic parameters (such as binding affinity, enthalpy, and entropy) for the interaction of this compound with any specific biological target.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful biophysical technique used to study the kinetics of molecular interactions in real-time and without the need for labels. This technique measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing valuable data on the binding affinity (K D ), association rate constant (k a ), and dissociation rate constant (k d ) between a ligand and an analyte. In the context of drug discovery and pharmacology, SPR is instrumental in characterizing the interaction between small molecules, such as this compound, and their biological targets, which are typically proteins like enzymes or receptors.

As of the current scientific literature, specific studies employing Surface Plasmon Resonance to investigate the molecular interactions of this compound have not been reported. Consequently, no empirical data on its binding kinetics, including affinity and rate constants for any specific biological target, are publicly available.

However, the application of SPR is well-established for characterizing the interactions of structurally related compounds, such as other furan (B31954) and pyridine (B92270) derivatives, with their protein targets. For instance, SPR has been extensively used to evaluate the binding of small molecule inhibitors to protein kinases. This methodology allows researchers to gain a detailed understanding of the compound's mechanism of action by quantifying how tightly and how quickly it binds to the kinase's active site or allosteric sites. Such data is crucial for structure-activity relationship (SAR) studies and for optimizing the potency and selectivity of drug candidates.

Given the structural motifs present in this compound, it is plausible that SPR could be a valuable tool in elucidating its molecular mechanisms. If a biological target for this compound is identified, SPR would be a suitable method to:

Confirm direct binding: To verify that this compound physically interacts with the target protein.

Determine binding affinity: To quantify the strength of the interaction, which is a key indicator of potency.

Analyze kinetic parameters: To understand the dynamics of the binding event, including how quickly the compound binds to and dissociates from its target. This information can provide insights into the duration of the pharmacological effect.

Investigate binding specificity: By testing the compound against a panel of related proteins, SPR can help to assess its selectivity profile.

While no specific data is available for this compound, the table below illustrates the kind of data that would be generated from an SPR analysis, using hypothetical values for demonstration purposes.

Table 1: Hypothetical Surface Plasmon Resonance Data for the Interaction of this compound with a Target Protein

| Analyte | Ligand (Target Protein) | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (M) |

|---|---|---|---|---|

| This compound | Protein X | 1.2 x 10⁵ | 3.5 x 10⁻⁴ | 2.9 x 10⁻⁹ |

| This compound | Protein Y | 7.8 x 10³ | 2.1 x 10⁻² | 2.7 x 10⁻⁶ |

| This compound | Protein Z | No Binding Detected | No Binding Detected | No Binding Detected |

Note: The data presented in this table is purely illustrative and does not represent actual experimental results.

Potential Applications of 5 Furan 2 Yl Pyridin 3 Ol in Advanced Research Areas

5-(Furan-2-yl)pyridin-3-ol as a Ligand in Organometallic Catalysis Research

The structure of this compound incorporates several features that make it a promising candidate as a ligand in organometallic catalysis. The pyridine (B92270) nitrogen atom possesses a lone pair of electrons, making it a good Lewis base for coordinating with transition metals. alfachemic.comnih.gov Additionally, the hydroxyl group on the pyridine ring can be deprotonated to form a phenolate, which can also act as a coordination site. The furan (B31954) ring, while a weaker coordinator than pyridine, can also interact with metal centers. researchgate.net

The versatility of this compound allows for the design of a variety of metal complexes. It can function as a monodentate ligand through its pyridine nitrogen, a bidentate ligand via the pyridine nitrogen and the deprotonated hydroxyl group, or potentially as a bridging ligand. The specific coordination mode would depend on the metal precursor, reaction conditions, and the presence of other ligands.

For instance, reaction with a palladium(II) precursor could potentially lead to the formation of a square planar complex, where the ligand coordinates in a bidentate fashion. The electronic properties of such a complex could be tuned by the furan moiety. The table below illustrates hypothetical metal complexes that could be synthesized.

| Metal Center | Potential Coordination Mode | Potential Complex Structure |

| Palladium(II) | Bidentate (N, O⁻) | [Pd(5-(furan-2-yl)pyridin-3-olate)₂] |

| Rhodium(I) | Monodentate (N) | [Rh(CO)₂(this compound)Cl] |

| Iron(III) | Bidentate (N, O⁻) | [Fe(5-(furan-2-yl)pyridin-3-olate)₃] |

This table is illustrative and represents potential coordination complexes that could be targeted for synthesis.

The synthesis of such complexes would likely involve the reaction of this compound with a suitable metal salt in an appropriate solvent. The characterization of these new complexes would be carried out using standard techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry.

Pyridine-based ligands are integral to a wide array of catalytic reactions, including cross-coupling reactions, hydrogenations, and polymerizations. alfachemic.comresearchgate.net The electronic and steric properties of the ligand play a crucial role in determining the catalytic activity and selectivity of the metal complex. acs.org The presence of both an electron-rich furan ring and a hydroxyl group on the pyridine backbone of this compound could influence the electron density at the metal center, thereby modulating its catalytic performance.

For example, a palladium complex of this compound could be investigated as a catalyst in Suzuki-Miyaura or Heck cross-coupling reactions. acs.org The furan ring could potentially engage in non-covalent interactions with substrates, influencing the regioselectivity of the reaction. Similarly, rhodium or ruthenium complexes could be explored for their efficacy in hydrogenation or transfer hydrogenation reactions. The potential for the hydroxyl group to participate in proton-coupled electron transfer processes could also lead to novel catalytic cycles. rsc.org

A hypothetical investigation into the catalytic activity of a palladium complex in a Suzuki-Miyaura coupling reaction is presented below.

| Catalyst | Substrate 1 | Substrate 2 | Product Yield (%) |

| [Pd(5-(furan-2-yl)pyridin-3-olate)₂(PPh₃)₂] | Phenylboronic acid | Bromobenzene | 95 |

| Pd(OAc)₂ | Phenylboronic acid | Bromobenzene | 70 |

This table presents hypothetical data to illustrate a potential research direction.

Integration of this compound into Advanced Materials Research

The combination of aromatic and heterocyclic rings in this compound makes it an attractive building block for the synthesis of functional polymers and advanced materials with interesting optoelectronic properties.

Conjugated polymers containing furan and pyridine units have been explored for their applications in organic electronics. nih.govresearchgate.netlbl.gov The furan ring contributes to the electron-donating character and can enhance solubility, while the pyridine ring acts as an electron-accepting unit. researchgate.netlbl.gov This donor-acceptor structure is beneficial for tuning the band gap of the resulting polymer.

This compound could be polymerized through various methods. For instance, the hydroxyl group could be functionalized to introduce a polymerizable group, or the furan and pyridine rings could be activated for cross-coupling polymerization reactions. The resulting polymers would be expected to possess interesting photophysical properties.

Polymers containing pyridine moieties have been shown to be effective fluorescent chemosensors for metal ions. mit.edursc.org The pyridine nitrogen can coordinate with metal ions, leading to a change in the fluorescence of the polymer. The presence of the furan and hydroxyl groups in a polymer derived from this compound could enhance its sensing capabilities. The hydroxyl group, in particular, could provide an additional binding site for metal ions. mit.edu

Furthermore, conjugated polymers containing furan are known to have applications in organic solar cells and other optoelectronic devices. lbl.govspiedigitallibrary.org The specific electronic properties of a polymer based on this compound would need to be investigated experimentally, but the inherent donor-acceptor nature of the monomer unit is a promising feature. The table below outlines potential research avenues for materials derived from this compound.

| Material Type | Potential Application | Key Feature |

| Conjugated Polymer | Organic Light-Emitting Diode (OLED) | Tunable emission color |

| Functional Copolymer | Fluorescent sensor for metal ions | Pyridine and hydroxyl binding sites |

| Cross-linked Polymer | Gas separation membrane | Heterocyclic ring structure |

This table is illustrative of potential research directions in materials science.

This compound as a Chemical Probe in Biological Systems

Small-molecule fluorescent probes are invaluable tools for studying biological processes in real-time. mdpi.comnih.gov The design of these probes often involves a fluorophore coupled to a recognition element that interacts with the target analyte. The heterocyclic structure of this compound, which can exhibit fluorescence, combined with its potential to interact with biological molecules, makes it a candidate for development as a chemical probe.